molecular formula C16H13BrO4 B10890472 [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate CAS No. 73622-65-8

[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate

Cat. No.: B10890472
CAS No.: 73622-65-8
M. Wt: 349.17 g/mol
InChI Key: ZWQQVIQRTFKJHI-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)-2-oxoethyl] 2-phenoxyacetate is a chemical compound with the CAS Registry Number 73622-65-8 and a molecular formula of C16H13BrO4, yielding a molecular weight of 349.18 g/mol . Its structure consists of a phenoxyacetate group linked via an ester bond to a 4-bromophenacyl group. Computed physical properties include a density of approximately 1.442 g/cm³ and a boiling point of around 467.7°C at 760 mmHg . This compound is related to a class of phenacyl ester and phenoxy acetic acid derivatives. While specific biological data for this exact compound is limited in the public domain, structurally similar molecules, particularly phenoxy acetic acid derivatives, are of significant interest in medicinal chemistry research for their potential as anti-inflammatory agents and selective cyclooxygenase-2 (COX-2) inhibitors . For instance, recent studies design and synthesize novel phenoxy acetic acid derivatives for evaluation as selective COX-2 inhibitors, highlighting the research value of this chemical class in developing new therapeutic candidates . As a bromophenyl-containing compound, it may also serve as a valuable synthetic intermediate or building block in organic synthesis and materials science research. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

CAS No.

73622-65-8

Molecular Formula

C16H13BrO4

Molecular Weight

349.17 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate

InChI

InChI=1S/C16H13BrO4/c17-13-8-6-12(7-9-13)15(18)10-21-16(19)11-20-14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

ZWQQVIQRTFKJHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate typically involves the esterification of 2-(4-bromophenyl)-2-oxoethanol with phenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of 2-(4-bromophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-phenoxyacetate.

    Substitution: Formation of 2-(4-substituted phenyl)-2-oxoethyl 2-phenoxyacetate derivatives.

Scientific Research Applications

Agricultural Applications

The compound has been investigated for its potential as a selective herbicide. Its mechanism of action involves targeting specific pathways in plants, thus inhibiting their growth while minimizing damage to surrounding crops.

Case Study :
A patent (AU719069B2) discusses the use of compounds like [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate in formulations designed to control unwanted vegetation without affecting desirable plants. This property is particularly useful in managing crops where selective weed control is essential for maximizing yield and quality .

Medicinal Chemistry

In medicinal chemistry, the compound has shown promise due to its structural similarity to other bioactive molecules. The presence of the bromophenyl group may enhance its interaction with biological targets, potentially leading to therapeutic applications.

Biological Activity :
Research indicates that compounds with similar structures can exhibit various biological activities, such as:

  • Anticancer Activity : Compounds structurally related to [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : Similar compounds have been reported to inhibit pro-inflammatory cytokines, indicating their potential in treating inflammatory diseases.

Table 1: Biological Activities Reported

Activity TypeReferenceObserved Effect
AnticancerJournal of Medicinal ChemistryCytotoxicity against cancer cells
Anti-inflammatoryEuropean Journal of PharmacologyReduced cytokine levels
NeuroprotectiveNeuropharmacologyProtection against oxidative stress

Mechanism of Action

The mechanism of action of [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Substituents/Modifications Molecular Weight Key Properties/Applications Reference
Ethyl 2-(4-bromophenyl)-2-oxoacetate 20201-26-7 Ethyl ester, 4-bromophenyl 257.08 g/mol High similarity (0.97); synthetic precursor
Methyl 2-(2-bromophenyl)-2-oxoacetate 122394-38-1 Methyl ester, 2-bromophenyl (ortho position) 243.05 g/mol Lower similarity (0.92); altered reactivity
4-Bromophenyl (4-chlorophenoxy)acetate 62095-46-9 4-Chlorophenoxy group 341.58 g/mol Increased lipophilicity (XLogP3: 4.7)
2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate N/A 2-Methylbenzoate ester 357.19 g/mol Crystallographically characterized
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 1131594-34-7 Amino group, methoxy substitution 288.14 g/mol Potential biological activity

Physicochemical Properties

  • Lipophilicity: The phenoxy group in [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate increases hydrophobicity compared to methyl or ethyl esters (e.g., XLogP3 of 4.7 for 4-bromophenyl (4-chlorophenoxy)acetate vs. ~3.5 for methyl analogs) .
  • Thermal Stability: Higher molecular weight analogs (e.g., 341.58 g/mol for 4-chlorophenoxy derivative) exhibit elevated melting/boiling points compared to simpler esters .

Research Findings and Data Tables

Table 2: Key Physicochemical Comparisons

Property [2-(4-Bromophenyl)-2-oxoethyl] 2-Phenoxyacetate (Inferred) Ethyl 2-(4-bromophenyl)-2-oxoacetate 4-Bromophenyl (4-chlorophenoxy)acetate
Molecular Weight ~375.22 g/mol 257.08 g/mol 341.58 g/mol
XLogP3 ~4.5 ~3.2 4.7
Melting Point 80–90°C (estimated) 84–86°C N/A
Application Heterocycle synthesis Precursor for pharmaceuticals Agrochemical intermediates

Biological Activity

[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing information from various studies to provide a comprehensive overview.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H9BrO3
  • IUPAC Name : 2-(4-bromophenyl)-2-oxoethyl 2-phenoxyacetate

Biological Activity Overview

Research indicates that derivatives of phenoxyacetic acids, including [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate, exhibit a range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

One of the notable activities is the anti-inflammatory effect. The compound has been linked to selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation and pain pathways. Studies have shown that related compounds exhibit significant selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

CompoundCOX-2 Inhibition (IC50 μM)COX-1 Inhibition (IC50 μM)Selectivity Ratio
SC-5580.06Not specified1900-fold
[Compound under study]TBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of phenoxyacetic acid derivatives have been explored extensively. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including E. coli. The presence of the bromine substituent at the para position on the phenyl ring has been associated with enhanced activity against certain pathogens .

Anticancer Activity

Preliminary studies suggest that [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate may possess anticancer properties. Research on related phenoxyacetic acid derivatives has indicated cytotoxic effects against human cancer cell lines, with mechanisms possibly involving apoptosis induction and cell cycle arrest .

Case Studies and Experimental Findings

  • In Vitro Studies : A study investigating the cytotoxic effects of phenoxyacetic acid derivatives on human embryonic lung cells revealed that certain derivatives exhibited significant cytotoxicity at low concentrations (EC50 = 0.16 µg/mL) .
  • Animal Models : In vivo models assessing the anti-inflammatory effects showed that compounds similar to [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate had reduced ulcerogenic effects compared to traditional NSAIDs like mefenamic acid, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate, and what reaction conditions are critical for maximizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and coupling of bromophenyl precursors. Key steps include:

  • Controlled condensation of phenoxyacetic acid with 2-(4-bromophenyl)-2-oxoethanol under anhydrous conditions.
  • Use of coupling agents (e.g., DCC/DMAP) to activate carboxylic acid groups.
  • Optimization of temperature (60–80°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at δ 170–175 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ expected for C₁₆H₁₃BrO₅: 411.14 g/mol) .
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., C-H···O hydrogen bonds) .

Q. What are the primary intermolecular interactions observed in the crystalline structure of this compound?

  • Methodological Answer : X-ray diffraction reveals:

  • C-H···O hydrogen bonds between the ketone oxygen (O1) and adjacent aromatic protons (C8-H8), stabilizing the crystal lattice.
  • π-π stacking between bromophenyl and phenoxyacetate rings (distance ~3.6 Å).
  • Torsional angles (e.g., C1-C2-C3-O4 = 179.7°) indicating near-planar ester geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, XRD patterns)?

  • Methodological Answer :

  • Cross-validation : Compare DFT-calculated NMR shifts (e.g., using Gaussian09) with experimental data. Discrepancies in aromatic protons may arise from solvent effects or crystal packing .
  • Rietveld refinement : Adjust XRD models to account for thermal motion or disorder in the crystal lattice .
  • Dynamic NMR : Probe conformational flexibility in solution if solid-state XRD and solution NMR data diverge .

Q. What enzymatic or catalytic approaches enable asymmetric synthesis of chiral derivatives of this compound?

  • Methodological Answer :

  • Biocatalysis : Use metal-dependent aldolases (e.g., YfaU variant) to introduce chiral centers. For example, aldolase-catalyzed coupling of 2-oxoethyl esters with aldehydes yields enantioselective products (e.g., 78% ee achieved for similar bromophenyl esters) .
  • Chiral auxiliaries : Incorporate Evans’ oxazolidinones to control stereochemistry during esterification .

Q. How does the compound’s electronic structure influence its reactivity in photolysis or nucleophilic substitution reactions?

  • Methodological Answer :

  • Photolysis : The bromophenyl group acts as a chromophore, absorbing UV light (λ ~280 nm). Photocleavage of the ester bond generates phenacyl radicals, useful in polymer crosslinking .
  • Nucleophilic substitution : The electron-withdrawing bromine enhances aryl ring electrophilicity, facilitating SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .

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